molecular formula C10H12Cl2N2 B1387962 2-(2,5-Dichlorophenyl)piperazine CAS No. 914348-91-7

2-(2,5-Dichlorophenyl)piperazine

Cat. No.: B1387962
CAS No.: 914348-91-7
M. Wt: 231.12 g/mol
InChI Key: PAZPHGORPPQSTL-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group. This compound is of significant interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)piperazine typically involves the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120-220°C, to facilitate the cyclization process . Another method involves the condensation of 2,5-dichlorobromobenzene with piperazine under basic conditions .

Industrial Production Methods

For industrial production, the method involving the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride is preferred due to its high yield and cost-effectiveness. The reaction is conducted in the presence of a protonic solvent, and the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 99.5% .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives of this compound .

Scientific Research Applications

2-(2,5-Dichlorophenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter signaling pathways, which can influence mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which influences its binding affinity and selectivity for various receptors. This makes it a valuable compound for the development of new pharmaceuticals with targeted biological activities .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZPHGORPPQSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661684
Record name 2-(2,5-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-91-7
Record name 2-(2,5-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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